molecular formula C5H12N2O2S B1267079 Piperidine-1-sulfonamide CAS No. 4108-90-1

Piperidine-1-sulfonamide

Cat. No. B1267079
CAS RN: 4108-90-1
M. Wt: 164.23 g/mol
InChI Key: FLKRMXAWABTWSH-UHFFFAOYSA-N
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Description

Piperidine-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. It is a colorless solid with a molecular formula of C5H11NO2S. This compound has a variety of applications in the scientific and industrial fields. This compound has been widely studied in recent years due to its potential applications in the pharmaceutical and biotechnological industries.

Scientific Research Applications

Synthesis and Structural Analysis

  • Sulfonamides, including Piperidine-1-sulfonamide derivatives, have been synthesized and structurally characterized, showing potential as future medicinal drugs. For instance, the synthesis of four sulfonamides, including one derived from 4-piperidine carboxylic acid, has been reported, with their structures confirmed by elemental analysis, FT-IR spectroscopy, and thermogravimetry. These compounds have shown promising antibacterial potential against bacterial strains like Escherichia coli and Bacillus Subtilis, with cytotoxicity in an acceptable range, indicating their safety as future medicinal drugs (Hussain et al., 2022).

Biological Activity and Drug Development

  • This compound has been examined as a linker in designing novel human beta(3) adrenergic receptor agonists. Certain piperidine derivatives have been found potent in this regard and exhibit good selectivity against beta(1)- and beta(2)-adrenergic receptors, which is significant for developing drugs targeting these receptors (Sum et al., 2003).
  • Another study explored novel (4-piperidin-1-yl)-phenyl sulfonamides, evaluating their activity on the human beta(3)-adrenergic receptor. These compounds have shown to be potent full agonists with high selectivity, highlighting their potential in therapeutic applications (Hu et al., 2001).

Antimicrobial and Anticancer Applications

  • This compound derivatives have been synthesized and tested for antimicrobial activity, showing significant potential against pathogens of Lycopersicon esculentum (tomato plants). This indicates their possible use in agricultural applications or as a starting point for developing new antimicrobial agents (Vinaya et al., 2009).
  • A study focusing on a piperidine ring-fused aromatic sulfonamide library found that these compounds induced oxidative stress and exhibited cytotoxic effects in various cancer cell lines, including leukemia and melanoma. This suggests their potential as anticancer agents (Madácsi et al., 2013).

Other Potential Applications

  • This compound derivatives have been investigated as potential inhibitors of enzymes like acetylcholinesterase, which is relevant in the context of Alzheimer's disease and other neurological disorders. Their efficacy in inhibiting this enzyme points towards their potential use in treating neurodegenerative diseases (Girisha et al., 2009).
  • The compound has also been explored in the context of matrix metalloproteinase inhibitors, with implications for treating conditions like cancer, arthritis, and cardiovascular disease. This illustrates the versatility of this compound derivatives in various therapeutic areas (Becker et al., 2010).

Safety and Hazards

When handling Piperidine-1-sulfonamide, personal protective equipment/face protection should be worn. It should not get in eyes, on skin, or on clothing. It should only be used under a chemical fume hood .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs. They play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

piperidine-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2S/c6-10(8,9)7-4-2-1-3-5-7/h1-5H2,(H2,6,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLKRMXAWABTWSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70298659
Record name 1-Piperidinesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70298659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4108-90-1
Record name 1-Piperidinesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4108-90-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinesulfonamide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Piperidinesulfonamide
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Record name 1-Piperidinesulfonamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Piperidine (3.0 g) and sulfamide (5.93 g) in 1,4-dioxane (100 ml) were heated at reflux for 24 h. The solvent was evaporated under reduced pressure and the resulting solid suspended in CHCl3. The suspension was filtered and the filtrate concentrated in vacuo to afford the subtitle compound as a white solid. Yield: 3.85 g.
Quantity
3 g
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5.93 g
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100 mL
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solvent
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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